Homatropine, methobromide

Description

Classification and Chemical Identity within Cholinergic Systems

Homatropine (B1218969) methobromide is classified as a peripherally acting anticholinergic agent. wikipedia.orglookchem.com Specifically, it functions as a muscarinic acetylcholine (B1216132) receptor antagonist. drugbank.comnih.govebi.ac.uk Within the broader classification of pharmaceuticals, it is considered a member of the autonomic nervous system agents. pharmaoffer.com Its primary action is to inhibit the effects of acetylcholine on structures that are innervated by postganglionic cholinergic nerves. drugbank.com This inhibitory effect also extends to smooth muscles that respond to acetylcholine despite lacking cholinergic innervation. drugbank.com

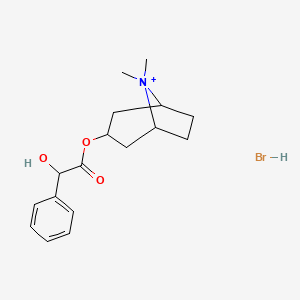

The chemical identity of homatropine methobromide is well-defined. It is the methylbromide salt of homatropine, which is a synthetic tertiary amine alkaloid. nih.govcymitquimica.com Its molecular formula is C17H24BrNO3, and it has a molar mass of 370.287 g·mol−1. wikipedia.org The compound is recognized by its CAS Number 80-49-9. nih.gov The IUPAC name for homatropine methobromide is (N,N-Dimethyl-8-azoniabicyclo[3.2.1]oct-3-yl) 2-hydroxy-2-phenylacetate bromide. wikipedia.org

Historical Context of Pharmacological Investigation and Reevaluation

The investigation into the pharmacological properties of homatropine and its derivatives dates back to early efforts to synthesize antispasmodic agents. psu.edu Homatropine methobromide was first approved for medical use in 1943. nih.gov A significant publication in its research history is a 1952 pharmacological reevaluation by Cahen and Tvede, which provided a comparative study of homatropine methobromide and atropine (B194438). psu.edunih.gov This study examined its effects as both a peripheral anticholinergic and a ganglionic blocking agent. psu.edu Further research in the mid-1950s explored its impact on human gastrointestinal motor activity. nih.gov Over the years, it has also been investigated in combination with other compounds, such as papaverine, to achieve specific therapeutic effects. wikipedia.orglookchem.com

Structural Basis: Quaternary Ammonium (B1175870) Tropane (B1204802) Derivative

From a structural standpoint, homatropine methobromide is a quaternary ammonium salt of methylhomatropine. wikipedia.org It belongs to the tropane alkaloid class of compounds. drugbank.comnih.gov The core of its structure is the tropane ring system, which is a bicyclic amine. The defining feature of homatropine methobromide is the presence of a quaternary ammonium group, which imparts a positive charge to the molecule. cymitquimica.com This permanent positive charge is a result of the methylation of the nitrogen atom in the tropane structure.

This quaternary ammonium structure is crucial to its pharmacological profile. It significantly increases the polarity of the molecule, which in turn limits its ability to cross the blood-brain barrier. wikipedia.orgcymitquimica.comresearchgate.net This characteristic is a key differentiator from its tertiary amine precursor, homatropine, and results in a more peripherally selective action with reduced central nervous system effects. wikipedia.orgcymitquimica.com

Chemical and Physical Data

| Property | Value |

| Molecular Formula | C17H24BrNO3 wikipedia.orgnih.gov |

| Molar Mass | 370.287 g·mol−1 wikipedia.org |

| CAS Number | 80-49-9 wikipedia.orgnih.gov |

| IUPAC Name | (N,N-Dimethyl-8-azoniabicyclo[3.2.1]oct-3-yl) 2-hydroxy-2-phenylacetate bromide wikipedia.org |

| Melting Point | 192°C lookchem.com |

| Boiling Point | 403.3°C at 760 mmHg lookchem.com |

| Flash Point | 197.7°C lookchem.com |

| Solubility | Freely soluble in water, soluble in ethanol (B145695) (96 per cent) lookchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H25BrNO3+ |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;hydrobromide |

InChI |

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1; |

InChI Key |

FUFVKLQESJNNAN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.Br |

Origin of Product |

United States |

Molecular and Cellular Pharmacological Mechanisms

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The primary mechanism of action for Homatropine (B1218969) methobromide is its function as a muscarinic acetylcholine receptor antagonist. nih.govdrugbank.com These receptors are G protein-coupled receptors involved in a multitude of physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretions. nih.gov By blocking these receptors, Homatropine methobromide inhibits the effects of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond directly to acetylcholine. nih.gov

Homatropine methobromide functions as a competitive inhibitor at the muscarinic receptor. nih.gov This means it reversibly binds to the same site on the receptor that acetylcholine, the endogenous ligand, would normally occupy. By occupying this binding site, it prevents acetylcholine from activating the receptor and initiating the downstream cellular responses. These responses can include the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels. nih.gov The antagonism effectively blocks parasympathetic nerve stimulation, leading to effects such as reduced motility and secretory activity in the gastrointestinal system. nih.gov

The family of muscarinic acetylcholine receptors consists of five distinct subtypes, designated M1 through M5. These subtypes are distributed differently throughout the body and couple to different intracellular signaling pathways. Homatropine methobromide is recognized as a non-selective antagonist, meaning it acts on multiple muscarinic receptor subtypes. drugbank.comyoutube.com While it is known to be an antagonist at M1, M2, M3, and M4 receptors, detailed, publicly available research data quantifying the specific binding affinity (e.g., Ki or pKi values) for Homatropine methobromide at each of these individual human receptor subtypes is limited. drugbank.com The general antagonistic effects on these subtypes are summarized below.

The M1 receptor is predominantly found in the central nervous system (CNS), autonomic ganglia, and certain exocrine glands. It is coupled to Gq/11 proteins, and its activation typically leads to an increase in intracellular calcium. frontiersin.org Homatropine methobromide acts as an antagonist at the M1 receptor, thereby blocking the signaling pathways associated with its activation. drugbank.com As a quaternary ammonium (B1175870) compound, its ability to cross the blood-brain barrier is limited, suggesting its primary effects are on peripheral M1 receptors. hsppharma.com

M2 receptors are highly expressed in the heart, where they mediate the negative chronotropic and inotropic effects of acetylcholine. nih.gov They are also found on presynaptic nerve terminals, where they inhibit further acetylcholine release. These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cellular cyclic AMP (cAMP). frontiersin.org Homatropine methobromide antagonizes M2 receptors, blocking these inhibitory effects. drugbank.com

M3 receptors are primarily located on smooth muscle cells (e.g., in the gastrointestinal tract, bladder, and airways) and in exocrine glands. nih.govnih.gov Similar to M1 receptors, they are coupled to Gq/11 proteins and their stimulation leads to smooth muscle contraction and increased glandular secretion. frontiersin.org The antagonistic action of Homatropine methobromide at M3 receptors contributes significantly to its antispasmodic effects on smooth muscle. nih.govdrugbank.com

M4 receptors are found mainly in the central nervous system, particularly in the striatum. Like M2 receptors, they couple to Gi/o proteins to inhibit adenylyl cyclase. frontiersin.org Homatropine methobromide is also an antagonist of the M4 receptor subtype. drugbank.com

Interactive Data Table: Antagonistic Profile of Homatropine Methobromide

| Receptor Subtype | Primary Location(s) | G-Protein Coupling | Action of Homatropine Methobromide |

| M1 | Autonomic Ganglia, CNS, Salivary Glands | Gq/11 | Antagonist |

| M2 | Heart, Presynaptic Terminals | Gi/o | Antagonist |

| M3 | Smooth Muscle, Glands | Gq/11 | Antagonist |

| M4 | Central Nervous System (Striatum) | Gi/o | Antagonist |

Receptor Subtype Selectivity and Affinity Profiling

Muscarinic Acetylcholine Receptor M5 Antagonism

Homatropine methobromide is a non-selective antagonist that acts on all five subtypes of muscarinic acetylcholine receptors, including the M5 receptor. drugbank.com The M5 receptor, primarily located in the central nervous system, is coupled to Gq/11 proteins. Antagonism by homatropine methobromide at this receptor site competitively blocks the binding of the endogenous neurotransmitter, acetylcholine. This action inhibits the Gq/11-mediated signaling cascade, which would otherwise lead to the activation of phospholipase C and subsequent downstream cellular responses. While recognized as an M5 antagonist, detailed quantitative binding affinity studies (e.g., Ki or IC50 values) specifically for the human M5 receptor subtype are not extensively detailed in publicly available research, a common situation for less-abundantly expressed receptor subtypes. drugbank.comnih.gov

Comparative Receptor Affinities across Tissues (e.g., gastric vs. atrial)

Research into the receptor affinity of Homatropine methobromide has revealed nuanced differences across various tissue types, which are distinguished by their predominant muscarinic receptor subtypes. Studies have demonstrated that homatropine exhibits similar functional affinities for muscarinic receptors in the stomach and the atria. selleck.co.jp The affinity is quantified using the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

In guinea pig tissues, homatropine's affinity for muscarinic receptors in the stomach was found to be nearly identical to its affinity for receptors in the atria that mediate changes in both the force (inotropic) and rate (chronotropic) of contraction. selleck.co.jp This suggests a lack of significant selectivity between the M3 receptors, which are predominant in gastric smooth muscle, and the M2 receptors, which are prevalent in atrial tissue.

| Tissue | Primary Receptor Subtype | Response Measured | pA2 Value |

|---|---|---|---|

| Stomach | M3 | Contraction | 7.13 |

| Atria | M2 | Force of Contraction | 7.21 |

| Atria | M2 | Rate of Contraction | 7.07 |

This contrasts with some other antimuscarinic agents, such as atropine (B194438), which has been shown to have a significantly higher affinity for atrial muscarinic receptors compared to those in the gastric mucosa. nih.gov Further functional studies in guinea pig atria show that Homatropine methobromide (20 μM) produces a dose ratio of 259, indicating a potent antagonistic effect at this tissue site. medchemexpress.com

Effects on Intracellular Signaling Pathways

As a muscarinic receptor antagonist, Homatropine methobromide fundamentally interferes with the G-protein-coupled signaling pathways initiated by acetylcholine. nih.gov Its effects are dictated by the specific G protein (e.g., Gi/o, Gq/11) linked to the muscarinic receptor subtype being blocked.

Muscarinic M2 and M4 receptors are coupled to inhibitory G proteins of the Gi/o family. Activation of these receptors by acetylcholine leads to the inhibition of the enzyme adenylate cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Homatropine methobromide antagonizes this effect. By blocking acetylcholine from binding to M2 and M4 receptors, it prevents the activation of Gi proteins. Consequently, adenylate cyclase is disinhibited, and cAMP levels are not suppressed, thereby opposing the cellular effects that would normally be triggered by cholinergic stimulation of these pathways. nih.gov

Muscarinic M1, M3, and M5 receptors are coupled to G proteins of the Gq/11 family. drugbank.com When activated by acetylcholine, these receptors stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. Homatropine methobromide's antagonism at M1, M3, and M5 receptors blocks this entire cascade. drugbank.comnih.gov By preventing the activation of the Gq/11-PLC pathway, it inhibits the breakdown of phosphoinositides, thereby preventing the generation of IP3 and DAG and the subsequent mobilization of intracellular calcium and activation of protein kinase C.

Homatropine methobromide also regulates the activity of certain potassium channels through its blockade of muscarinic receptor-G protein coupling. A prominent example of this is its effect on G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are notably involved in cardiac electrophysiology. frontiersin.orgwikipedia.org

The M2 receptors, abundant in the sinoatrial and atrioventricular nodes of the heart, are coupled to Gi/o proteins. nih.gov Upon activation by acetylcholine, the G protein dissociates into its Gαi and Gβγ subunits. The liberated Gβγ subunit complex directly binds to and activates GIRK channels. frontiersin.orgwikipedia.org This activation increases the outward flow of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in heart rate. Homatropine methobromide, by competitively blocking the M2 receptor, prevents this Gβγ-mediated activation of GIRK channels. This action inhibits the potassium efflux, thereby opposing the negative chronotropic (rate-slowing) effects of parasympathetic stimulation on the heart. wikipedia.org

Antagonistic Actions on Peripheral Cholinergic Neurotransmission

Homatropine methobromide exerts its primary effects by blocking the action of acetylcholine at muscarinic receptors on structures innervated by postganglionic cholinergic nerves. nih.gov These neuroeffector junctions are the final output of the parasympathetic nervous system, which mediates "rest and digest" functions. As a quaternary ammonium compound, its structure limits its ability to cross the blood-brain barrier, thus confining its actions predominantly to the periphery.

The drug competitively inhibits the muscarinic actions of acetylcholine on autonomic effector cells in smooth muscle, cardiac muscle, and exocrine glands. nih.gov This blockade of parasympathetic stimulation leads to a range of physiological effects. For instance, in the gastrointestinal tract, it reduces motility and secretory activity. nih.gov In the genitourinary tract, it can decrease the tone of the ureter and urinary bladder. nih.gov Other effects include the inhibition of secretions from salivary and sweat glands and dilation of the pupils (mydriasis). drugbank.com These actions are a direct result of preventing acetylcholine, released from postganglionic nerve terminals, from binding to and activating postsynaptic muscarinic receptors on the target organs. nih.gov

Inhibition of Muscarinic Actions at Postganglionic Cholinergic Nerve Innervations

Homatropine methylbromide exerts its primary mechanism of action by competitively inhibiting the binding of acetylcholine to muscarinic receptors on effector cells innervated by postganglionic cholinergic nerves. springermedizin.de This antagonism prevents the conformational changes in the receptor that are necessary to mediate the physiological effects of acetylcholine. Muscarinic receptors are G-protein coupled receptors, and their activation by acetylcholine initiates a cascade of intracellular events. By blocking these receptors, homatropine methylbromide effectively interrupts parasympathetic nerve stimulation. springermedizin.de

The binding of homatropine methylbromide to muscarinic receptors is reversible and depends on the relative concentrations of the antagonist and acetylcholine at the receptor site. An increase in the concentration of acetylcholine can overcome the competitive blockade. There are several subtypes of muscarinic receptors (M1-M5), and the specific affinity of homatropine methylbromide for these subtypes determines its tissue-selective effects. While detailed preclinical studies on the specific receptor affinity profile of homatropine methylbromide are not extensively available in the public domain, its observed physiological effects align with a broad antagonism of muscarinic receptors, particularly M2 and M3 subtypes, which are prevalent in smooth muscle and glands.

Impact on Autonomic Effector Cells (Smooth Muscle, Cardiac Muscle, Sinoatrial Node, Atrioventricular Node, Exocrine Glands)

The anticholinergic action of homatropine methylbromide has significant impacts on various autonomic effector cells: springermedizin.de

Smooth Muscle: In smooth muscles of the gastrointestinal tract, urinary bladder, and other organs, homatropine methylbromide antagonizes the contractile effects of acetylcholine, leading to muscle relaxation and reduced tone.

Cardiac Muscle: By blocking M2 muscarinic receptors in the heart, homatropine methylbromide can antagonize the negative chronotropic (heart rate) and inotropic (contractile force) effects of vagal stimulation.

Sinoatrial (SA) and Atrioventricular (AV) Nodes: The blockade of muscarinic receptors in the SA and AV nodes can lead to an increase in heart rate by inhibiting the parasympathetic influence on these cardiac pacemakers.

Exocrine Glands: Homatropine methylbromide reduces the secretory activity of exocrine glands, including salivary, bronchial, and sweat glands, by blocking muscarinic receptor-mediated stimulation.

Anticholinergic Modulations of Physiological Processes (Preclinical Focus)

The preclinical investigation of homatropine methylbromide's effects on physiological processes has focused on its anticholinergic properties, which translate to observable changes in organ function.

Reduction of Gastrointestinal Motility and Secretory Activity

Illustrative Preclinical Data: Effect of Atropine on Gastrointestinal Transit in Mice

(Data is illustrative of the expected effects of a potent anticholinergic and is based on typical findings for atropine, as specific data for homatropine methylbromide was not available in the reviewed literature.)

| Treatment Group | Dose (mg/kg, s.c.) | Intestinal Transit (% of small intestine traversed by charcoal meal) | Percentage Inhibition of Transit |

|---|---|---|---|

| Vehicle Control | - | 75 ± 5 | - |

| Atropine | 1.0 | 30 ± 4 | 60% |

| Atropine | 3.0 | 15 ± 3 | 80% |

In addition to reducing motility, homatropine methylbromide also inhibits gastric acid secretion by blocking M1 muscarinic receptors on parietal cells, an effect that has been explored in the context of peptic ulcer treatment.

Modulation of Ureter and Urinary Bladder Tone

Homatropine methylbromide exerts a relaxant effect on the smooth muscle of the ureter and urinary bladder. springermedizin.de By antagonizing muscarinic receptors in the detrusor muscle of the bladder, it can increase bladder capacity and reduce the frequency and amplitude of involuntary bladder contractions. Preclinical evaluation of these effects often involves cystometric studies in animal models, where changes in intravesical pressure, bladder capacity, and micturition frequency are measured.

Illustrative Preclinical Data: Expected Effects of a Muscarinic Antagonist on Cystometry in Rats

(This table presents expected outcomes for a muscarinic antagonist based on general pharmacological principles, as specific preclinical data for homatropine methylbromide was not identified.)

| Parameter | Vehicle Control | Muscarinic Antagonist | Expected Percentage Change |

|---|---|---|---|

| Micturition Pressure (cm H2O) | 40 ± 5 | 30 ± 4 | -25% |

| Bladder Capacity (ml) | 0.5 ± 0.1 | 0.8 ± 0.15 | +60% |

| Frequency of Micturition (contractions/hour) | 10 ± 2 | 5 ± 1 | -50% |

The reduction in ureteral tone can be beneficial in conditions associated with ureteral spasm.

Relaxant Action on Bile Ducts and Gallbladder

Homatropine methylbromide has a slight relaxant effect on the bile ducts and gallbladder. springermedizin.de This effect is attributed to the blockade of muscarinic receptors on the smooth muscle of these structures. In preclinical models, the relaxant effect on the gallbladder can be assessed by measuring its response to contractile stimuli, such as cholecystokinin (B1591339) (CCK), in the presence and absence of the anticholinergic agent. Similarly, its effect on the bile ducts can be evaluated by measuring changes in bile flow or pressure within the biliary system. Specific preclinical studies quantifying the relaxant action of homatropine methylbromide on the biliary system are limited.

Bronchodilator Effects via Reduction of Bronchial Secretions and Constriction

Homatropine methobromide, a quaternary ammonium antimuscarinic agent, elicits bronchodilation through a dual mechanism of action: the relaxation of airway smooth muscle and the reduction of bronchial secretions. As a competitive antagonist of acetylcholine at muscarinic receptors, it effectively blocks parasympathetic nerve stimulation within the respiratory tract. nih.gov This inhibition of the parasympathetic nervous system leads to a decrease in the resting tone of the bronchial smooth muscles, resulting in dilation of the airways and a subsequent increase in airflow. nih.gov

Comparative Effects of Muscarinic Antagonists on Airway Resistance in Murine Models

| Compound | Receptor Selectivity | Effect on Airway Resistance |

|---|---|---|

| 4-DAMP | M3 Selective | Decrease |

| Atropine | Non-selective | Minor Effects |

| Pirenzepine | M1 Selective | No significant change |

| AFDX-116 | M2 Selective | Increase |

This data is derived from studies on murine models and illustrates the general principles of muscarinic antagonist effects on airway resistance. Specific effects of Homatropine Methobromide may vary.

Inhibition of Pepsin and Gastrin Secretion

Homatropine methobromide's antimuscarinic properties extend to the gastrointestinal tract, where it inhibits the secretion of both pepsin and gastrin. By blocking muscarinic acetylcholine receptors, it interrupts the parasympathetic stimulation of gastric glands. This action directly reduces the secretion of pepsinogen from chief cells and gastrin from G-cells in the stomach lining.

The cholinergic nervous system is a known stimulant of gastrin release, primarily through the activation of M3 muscarinic receptors on antral G-cells. Research on canine G-cells in primary culture has demonstrated that the non-selective muscarinic antagonist atropine effectively inhibits carbachol-stimulated gastrin release. This suggests that peripherally acting antimuscarinics like homatropine methobromide would have a similar inhibitory effect on gastrin secretion.

The following table presents data on the inhibitory constants (Ki) of various muscarinic antagonists on carbachol-stimulated gastrin release in canine antral G-cells, illustrating the potency of these agents in blocking gastrin secretion.

Inhibitory Effects of Muscarinic Antagonists on Carbachol-Stimulated Gastrin Release

| Antagonist | Ki (nM) |

|---|---|

| Atropine | 0.48 |

| 4-DAMP | 0.66 |

| Pirenzepine | 46.3 |

This data is from a study on canine antral G-cells and demonstrates the principle of muscarinic antagonist-mediated inhibition of gastrin release. The specific Ki for Homatropine Methobromide may differ.

Preclinical and in Vitro Pharmacological Research Models

In Vitro Studies

Homatropine (B1218969) methylbromide has been identified as a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Receptor binding assays have been utilized to quantify its inhibitory activity on muscarinic receptors present on different cell types.

Specifically, studies on endothelial and smooth muscle muscarinic receptors have provided insight into its affinity. In models using Wistar-Kyoto (WKY-E) and Spontaneously Hypertensive Rat (SHR-E) tissues, homatropine methylbromide demonstrated significant inhibitory effects. The compound was found to inhibit endothelial and smooth muscle muscarinic receptors with IC50 values of 162.5 nM and 170.3 nM, respectively silae.itias.ac.in. The IC50 value represents the concentration of the drug required to inhibit 50% of the receptor activity, with lower values indicating higher potency.

| Model | Receptor Type | IC50 Value (nM) |

|---|---|---|

| WKY-E | Endothelial Muscarinic Receptors | 162.5 |

| SHR-E | Smooth Muscle Muscarinic Receptors | 170.3 |

Investigations using isolated guinea-pig atria have been instrumental in characterizing the antagonistic properties of homatropine methylbromide at cardiac muscarinic receptors. These studies often measure the ability of an antagonist to inhibit the negative inotropic (force of contraction) effects of muscarinic agonists.

In one such study, 20 μM of homatropine alone produced a dose ratio of 259 in the guinea-pig atrium. The dose ratio is a measure of the potency of an antagonist, indicating the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist.

The interaction of homatropine with other agents has also been explored. When combined with hexamethonium (B1218175), a nicotinic receptor antagonist, the blocking activity of homatropine at muscarinic receptors appeared to be modified. In the presence of hexamethonium, 20 μM of homatropine produced a dose ratio of 95.0. This alteration is considered predictable for the combination of two competitive antagonists, taking into account the effects of hexamethonium on the agonist's concentration-response curves.

| Condition | Homatropine Concentration (μM) | Dose Ratio |

|---|---|---|

| Homatropine Alone | 20 | 259 |

| Homatropine with Hexamethonium | 20 | 95.0 |

Homatropine methylbromide is recognized for its antispasmodic properties, which are primarily due to its effects on the smooth muscle of the gastrointestinal tract. As a quaternary ammonium (B1175870) compound, it is a peripherally acting anticholinergic that inhibits muscarinic acetylcholine receptors. This action effectively relieves intestinal spasms and abdominal cramps. Its mechanism involves inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves, as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation.

The compound's activity can be described as having both neurotropic and musculotropic effects.

Neurotropic activity refers to its action on the nerve supply to the muscle, in this case, blocking the transmission of nerve impulses at the parasympathetic ganglia within the intestinal wall. By acting as a competitive inhibitor of acetylcholine at the muscarinic receptor, it blocks parasympathetic nerve stimulation.

Musculotropic activity refers to its direct action on the smooth muscle itself. High doses of homatropine methylbromide produce inhibitory effects on acetylcholine activity directly on the smooth muscle of the gastrointestinal tract, leading to an anti-spasmodic effect.

In in vitro pharmacological studies of the intestine, spasmogenic agents are used to induce contractions in isolated tissue preparations, such as the rabbit jejunum or guinea-pig ileum. This allows for the evaluation of the spasmolytic (anti-spasmodic) activity of test compounds. Acetylcholine (ACh) and barium chloride (BaCl₂) are two commonly used spasmogens that induce contractions through different mechanisms.

Acetylcholine (ACh) acts as a specific agonist at muscarinic (M₃) receptors on the surface of intestinal smooth muscle cells. Its binding initiates a signaling cascade that leads to an influx of calcium ions and subsequent muscle contraction. This action mimics the physiological stimulation of the parasympathetic nervous system.

Barium Chloride (BaCl₂) acts as a non-specific smooth muscle stimulant. It directly depolarizes the muscle cell membrane, which leads to the opening of voltage-gated calcium channels and an increase in intracellular calcium, causing a sustained contraction independent of membrane receptors.

By using both ACh and BaCl₂, researchers can differentiate between a receptor-mediated antagonism (neurotropic) and a direct effect on the muscle's contractile mechanism (musculotropic). A compound that inhibits ACh-induced spasms is likely a muscarinic antagonist, while a compound that inhibits BaCl₂-induced spasms has a direct relaxant effect on the smooth muscle.

Homatropine methylbromide effectively blocks spasms induced by acetylcholine in isolated intestinal preparations, including the duodenum. As a competitive muscarinic antagonist, it binds to the same muscarinic receptors as acetylcholine but does not activate them. This prevents acetylcholine from binding and initiating the contractile response. This direct antagonism of acetylcholine at the receptor level is the primary mechanism behind its use in relieving gastrointestinal cramping and spasms. Its peripheral action ensures that these effects are localized to the gastrointestinal tract without crossing the blood-brain barrier.

In Vivo Animal Models

Rodent Models (Mice, Rats, Guinea Pigs)

Rodent models have been instrumental in defining the anticholinergic properties of homatropine methylbromide, particularly its effects on smooth muscle and gastrointestinal motility.

In mice, the mydriatic (pupil-dilating) effect of homatropine methylbromide has been quantified. When administered subcutaneously, the median effective dose (ED₅₀) to induce mydriasis was found to be 0.13 mg/kg. The oral ED₅₀ for the same effect was significantly higher at 12 mg/kg, indicating lower bioavailability via the oral route. caymanchem.com

Studies in rats have focused on the compound's effects on the gastrointestinal tract. Homatropine methylbromide was shown to inhibit intestinal spasms induced by acetylcholine ex vivo, with an ED₅₀ of 0.052 mg/kg. caymanchem.com Furthermore, its effect on intestinal transit was evaluated using the charcoal meal test, where it demonstrated an ability to slow transit with an ED₅₀ of 27 mg/kg. caymanchem.com

While specific studies on guinea pigs were not prominently available in the reviewed literature, this species is commonly used in anticholinergic research, particularly for assessing bronchial smooth muscle relaxation.

| Animal Model | Pharmacological Effect | Route of Administration | ED₅₀ (mg/kg) |

|---|---|---|---|

| Mouse | Mydriasis | Subcutaneous | 0.13 |

| Mouse | Mydriasis | Oral | 12 |

| Rat | Inhibition of Acetylcholine-Induced Intestinal Spasm (ex vivo) | Not Applicable | 0.052 |

| Rat | Slowing of Intestinal Transit (Charcoal Meal) | Not Specified | 27 |

Rabbit Models

Rabbits have been utilized to investigate both the intestinal and secretory effects of homatropine methylbromide. In ex vivo preparations of rabbit intestine, the compound effectively blocked acetylcholine-induced spasms with an ED₅₀ of 0.011 mg/kg, indicating a high potency in this tissue. caymanchem.com

The antisialagogue effect, or the inhibition of salivary secretion, has also been demonstrated in rabbits. The ED₅₀ for blocking salivary gland secretion was determined to be 0.16 mg/kg. caymanchem.com Rabbit models are also frequently used to study mydriatic effects of anticholinergic agents due to their large, easily observable pupils. medkoo.com

| Animal Model | Pharmacological Effect | Route of Administration | ED₅₀ (mg/kg) |

|---|---|---|---|

| Rabbit | Inhibition of Acetylcholine-Induced Intestinal Spasm (ex vivo) | Not Applicable | 0.011 |

| Rabbit | Inhibition of Salivary Gland Secretion | Not Specified | 0.16 |

Studies on Peripheral Anticholinergic and Ganglionic Blocking Effects

Homatropine methylbromide is a peripherally acting anticholinergic that inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine without cholinergic innervation. nih.gov Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, concentrating its effects in the periphery. nih.gov

While homatropine methylbromide's primary action is at muscarinic receptors, atropine-like drugs can also exhibit ganglion-blocking properties at higher doses. nih.govnih.gov This occurs through the blockade of nicotinic acetylcholine receptors in autonomic ganglia. nih.gov Specific quantitative studies detailing the ganglionic blocking potency of homatropine methylbromide in preclinical models, such as the cat nictitating membrane preparation, were not identified in the available literature. However, a pharmacological re-evaluation of the compound was conducted by Cahen and Tvede in 1952, which likely contains more detailed information on this aspect. nih.gov

Cardiopulmonary System Investigations

The effects of homatropine methylbromide on the cardiopulmonary system are a direct extension of its anticholinergic properties, particularly its ability to block vagal nerve input to the heart and vasculature.

Stimulation of the vagus nerve releases acetylcholine, which acts on muscarinic receptors in the sinoatrial node of the heart to decrease heart rate (bradycardia). nih.gov Anticholinergic agents like homatropine methylbromide are expected to block this effect. By competitively antagonizing the muscarinic receptors, the compound prevents acetylcholine from binding, thereby attenuating or completely inhibiting the bradycardic response to vagal stimulation. nih.gov

Specific preclinical studies in animal models such as the dog, which is a common model for cardiovascular research, quantifying the dose-dependent blockade of vagal stimulation-induced bradycardia by homatropine methylbromide were not found in the reviewed literature. However, the aforementioned study by Cahen and Tvede may contain such data. nih.gov

Intravenous administration of acetylcholine typically causes a transient drop in blood pressure (hypotension). This is due to the activation of muscarinic receptors on vascular endothelial cells, leading to the release of nitric oxide and subsequent vasodilation.

Homatropine methylbromide, as a muscarinic antagonist, is expected to inhibit this acetylcholine-induced hypotension. nih.gov Pre-treatment with homatropine methylbromide would occupy the muscarinic receptors, preventing acetylcholine from exerting its vasodilatory effect and thus stabilizing blood pressure. While this is a classic method for evaluating anticholinergic potency, specific quantitative data from in vivo animal studies (e.g., in anesthetized cats or dogs) demonstrating the dose-response relationship for homatropine methylbromide's blockade of acetylcholine-induced hypotension were not available in the consulted sources. The 1952 pharmacological re-evaluation by Cahen and Tvede remains the most probable source for this specific experimental data. nih.gov

Effects on Air Conditioning (Nasal Administration)

The nasal route of administration offers a noninvasive method for achieving both local and systemic therapeutic effects. The nasal cavity's primary functions include warming, humidifying, and filtering inspired air, processes collectively known as air conditioning nih.gov. Preclinical toxicology studies for intranasally administered drugs are crucial for evaluating effects on these functions, including potential irritation, changes in mucociliary clearance, and impacts on olfaction nih.gov.

As an anticholinergic agent, homatropine methobromide is expected to reduce secretions. When administered locally in the nasal passages, this action could lead to a drying effect on the nasal mucosa. This may alter the normal humidification process of inhaled air. However, specific preclinical models evaluating the effect of nasally administered homatropine methobromide on the "air conditioning" functions of the nose are not extensively documented in publicly available literature. Such studies would typically involve assessing changes in nasal airflow, humidity, and temperature regulation in animal models, alongside histological examination of the nasal epithelium to ensure its integrity is not compromised nih.govnih.gov.

Gastrointestinal Motility Studies (e.g., Slowing Charcoal Meal Passage)

Homatropine methobromide's effects on the gastrointestinal (GI) system are primarily due to its antimuscarinic properties, which result in an antispasmodic effect on the smooth muscle of the GI tract nih.gov. Preclinical evaluation of compounds affecting GI motility commonly utilizes the charcoal meal transit model in rodents, such as mice and rats ijper.orgresearchgate.net.

This model provides a straightforward and reliable method to assess the rate of intestinal transit in vivo ijper.orgresearchgate.net. The general procedure involves administering the test compound (homatropine methobromide) prior to the oral administration of a non-absorbable charcoal suspension. After a set period, the animal is euthanized, and the distance the charcoal has traveled along the small intestine is measured as a percentage of the total intestinal length ijper.orgresearchgate.netnih.gov. As an anticholinergic agent, homatropine methobromide is expected to decrease the propulsive activity of the intestine, thereby slowing the passage of the charcoal meal. This effect is comparable to that of other antimuscarinic drugs like atropine (B194438), which is known to reduce charcoal transit in preclinical models researchgate.netnih.gov.

| Treatment Group | Expected Mechanism of Action | Predicted Outcome on Charcoal Transit |

|---|---|---|

| Vehicle Control | Normal physiological function | Normal intestinal transit (e.g., 60-80% of intestinal length traversed) |

| Homatropine Methobromide | Antagonism of muscarinic receptors on intestinal smooth muscle, reducing contractility and peristalsis. | Significantly decreased intestinal transit (e.g., <50% of intestinal length traversed) compared to control. |

Secretory Function Studies

Homatropine methobromide's mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors located on exocrine glands, among other sites nih.govdrugbank.com. This blockade of parasympathetic stimulation leads to a reduction in glandular secretions.

Antisialagogue Activity (Blockade of Salivation)

An antisialagogue is a substance that reduces the flow of saliva. Due to its antimuscarinic properties, homatropine methobromide effectively functions as an antisialagogue taylorandfrancis.com. Preclinical models to quantify this effect typically involve measuring the volume of saliva produced in response to a sialogogue (a saliva-inducing agent) like pilocarpine, both with and without pretreatment with the antagonist. The reduction in stimulated saliva volume in the presence of homatropine methobromide would demonstrate its antisialagogue activity. This effect is a hallmark of antimuscarinic agents such as atropine and glycopyrrolate nih.gov.

| Experimental Group | Treatment Protocol | Expected Salivary Output |

|---|---|---|

| Control | Saline followed by Pilocarpine | Normal, robust salivation |

| Test | Homatropine Methobromide followed by Pilocarpine | Significantly inhibited salivation |

Inhibition of Harderian Gland Secretion

The Harderian gland is a tubuloalveolar exocrine gland found in the orbit of the eye in many terrestrial vertebrates nih.gov. Its secretions, which can be lipid-based, mucous, or serous, serve to lubricate the eye and nictitating membrane nih.gov. In rodents, the secretory activity of this gland is, in part, under cholinergic control. Studies have shown that muscarinic agonists can stimulate secretion, an effect that is inhibited by muscarinic antagonists like atropine. Given that homatropine methobromide shares this mechanism of antagonizing muscarinic receptors, it is expected to exert a similar inhibitory effect on Harderian gland secretion.

Comparative Preclinical Efficacy (e.g., with Atropine in Organophosphate Poisoning Models)

Organophosphate compounds exert their toxicity by inhibiting the enzyme acetylcholinesterase, leading to an excess of acetylcholine and a subsequent cholinergic crisis. The standard treatment includes muscarinic antagonists to counteract the overstimulation of cholinergic receptors scispace.com. Atropine is the cornerstone of this therapy nih.gov.

Preclinical studies have been conducted to evaluate the efficacy of homatropine as an alternative or adjunct to atropine in organophosphate poisoning. In one key study using a rat model, animals were poisoned with the organophosphate dichlorvos and pre-treated with either saline, atropine, or homatropine nih.gov. The primary endpoint was survival. The results demonstrated that pre-treatment with homatropine at a dose of 20 mg/kg was comparable in efficacy to atropine at 10 mg/kg in preventing lethality nih.gov. This finding suggests that homatropine can be an effective anticholinergic agent in the context of acute organophosphate poisoning.

| Pre-treatment Group (N=10 per group) | Survival Rate (at 120 minutes) |

|---|---|

| Normal Saline (Control) | 0% |

| Atropine (5 mg/kg) | 0% |

| Homatropine (10 mg/kg) | 0% |

| Atropine (10 mg/kg) | 40% |

| Homatropine (20 mg/kg) | 30% |

Chemical Synthesis and Structure Activity Relationship Studies

Elucidation of Structure-Activity Relationships (SAR)

The pharmacological profile of homatropine (B1218969) methobromide as a peripherally acting muscarinic antagonist is a direct consequence of specific structural features. The quaternary ammonium (B1175870) group and the tropane (B1204802) ring are pivotal to its mechanism of action and clinical utility.

Homatropine methobromide is a quaternary ammonium salt of methylhomatropine. wikipedia.orgpharmaffiliates.com This structural feature is fundamental to its pharmacological profile. The quaternization of the nitrogen atom in the tropane ring introduces a permanent positive charge to the molecule. This charge significantly increases the compound's hydrophilicity and is a key determinant of its pharmacokinetic properties.

The primary significance of the quaternary ammonium moiety is its inability to readily cross the blood-brain barrier. wikipedia.orgdbpedia.org Unlike its tertiary amine precursor, homatropine, the ionized nature of homatropine methobromide restricts its distribution to peripheral tissues. This minimizes central nervous system (CNS) side effects that are common with anticholinergics capable of entering the brain. Its action is therefore focused on inhibiting the muscarinic actions of acetylcholine (B1216132) on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine. nih.gov This peripheral selectivity makes it effective for relieving intestinal spasms and abdominal cramps without the adverse CNS effects associated with less specific anticholinergics. wikipedia.orgdbpedia.org

Table 1: Comparison of Tertiary Amine vs. Quaternary Ammonium Moiety

| Feature | Tertiary Amine (e.g., Homatropine) | Quaternary Ammonium (Homatropine Methobromide) |

|---|---|---|

| Charge | Uncharged at physiological pH | Permanent positive charge |

| Lipophilicity | More lipophilic (fat-soluble) | More hydrophilic (water-soluble) |

| Blood-Brain Barrier | Can cross | Does not cross efficiently wikipedia.orgdbpedia.org |

| Primary Site of Action | Central and Peripheral Nervous System | Peripheral Nervous System wikipedia.org |

| Clinical Implication | Potential for CNS side effects | Reduced CNS side effects |

The tropane ring is a bicyclic alkaloid structure that forms the core scaffold of homatropine and its derivatives. nih.govwikipedia.org This rigid [3.2.1] bicyclic system is crucial for the molecule's anticholinergic activity. The tropane ring serves as a conformational anchor, holding the ester and nitrogen functionalities in a specific three-dimensional orientation. This precise spatial arrangement is critical for effective binding to the muscarinic acetylcholine receptor. The combination of the tropine (B42219) skeleton with the mandelic acid ester portion results in a molecule that can competitively inhibit acetylcholine at these receptors. nih.gov Alterations to this ring structure can significantly impact the compound's binding affinity and efficacy.

Synthetic Methodologies for Homatropine and its Derivatives

The synthesis of homatropine methobromide involves a multi-step process, beginning with the creation of the homatropine base followed by its quaternization.

A common and effective method for synthesizing the homatropine base involves the esterification of tropine (also known as tropin alcohol) with an activated derivative of mandelic acid. Using derivatives such as O-acetylmandeloyl chloride or O-formylmandeloyl chloride facilitates the reaction.

One documented approach involves reacting tropinol with O-formylmandeloyl chloride. google.com The reaction can be carried out in a solvent such as dichloromethane (B109758) or toluene. google.compatsnap.com For instance, tropinol and triethylamine (B128534) can be dissolved in toluene, followed by the dropwise addition of O-formylmandeloyl chloride, with the reaction proceeding for several hours at room temperature. patsnap.com Following the reaction, a water wash and concentration of the organic layer yield the crude intermediate. patsnap.com This intermediate is then subjected to acid hydrolysis to remove the formyl group, yielding homatropine. google.com An older method utilizes O-acetyl mandelic acid chloride, but it requires a lengthy hydrolysis step with concentrated hydrochloric acid, which can lead to lower yields and product degradation. google.comgoogle.com

Table 2: Example Reaction Conditions for Homatropine Synthesis using Mandelic Acid Derivatives

| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time | Reference |

|---|---|---|---|---|---|

| Tropinol | O-formylmandeloyl chloride | Dichloromethane | Triethylamine | 5 hours | patsnap.com |

| Tropinol | O-formylmandeloyl chloride | Toluene | Triethylamine | 8 hours | patsnap.com |

The final step in the synthesis of homatropine methobromide is the quaternization of the tertiary amine in the homatropine base. This is achieved by reacting homatropine with methyl bromide. The reaction is a classic example of nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of the tropane ring attacks the electrophilic carbon of methyl bromide. smolecule.com This forms the quaternary ammonium salt. smolecule.com

The process typically involves reacting the homatropine base with an excess of methyl bromide in a suitable solvent like acetone. smolecule.com To facilitate the reaction with the volatile methyl bromide, the process is often conducted in a sealed vessel under heat, for example at 100°C for several hours, to ensure complete conversion. smolecule.com This final step transforms the lipophilic, centrally-acting tertiary amine into a hydrophilic, peripherally-selective quaternary ammonium compound. smolecule.com

Formation of Related Byproducts and Impurities (e.g., Methyl Mandelate Ester, Epoxides)

In the synthesis of homatropine methylbromide, the formation of byproducts and impurities is a critical aspect to consider for ensuring the final product's purity and quality. The synthetic route, which typically involves the esterification of tropine with mandelic acid followed by quaternization with methyl bromide, is susceptible to side reactions that can generate several related substances.

One notable byproduct is methyl mandelate . Its formation is considered highly probable under the reaction conditions used for the synthesis of homatropine. This side reaction can occur between mandelic acid and methyl bromide, the latter being the quaternizing agent for the tropine nitrogen. lgcstandards.com

Another potential impurity is an epoxide of homatropine methylbromide. This can result from the oxidation of the homatropine methylbromide molecule itself. lgcstandards.com The tropane ring system, particularly in related alkaloids like scopolamine (B1681570), is known to undergo biological epoxidation. nih.govnih.gov In a synthetic context, the presence of oxidizing agents or conditions can lead to the formation of epoxide impurities. For instance, the use of peracids like trifluoroperacetic acid is a known method for the epoxidation of the tropane skeleton. wikipedia.org

Furthermore, during the esterification step, if O-acetyl mandelic acid chloride is used, the subsequent hydrolysis of the acetyl group can sometimes be incomplete or lead to the hydrolysis of the desired ester product, especially under harsh conditions such as prolonged reaction times with concentrated acids. google.com

The table below summarizes the common byproducts and impurities that may arise during the synthesis of homatropine methylbromide.

| Impurity/Byproduct | Formation Pathway |

| Methyl Mandelate | Side reaction between mandelic acid and methyl bromide. lgcstandards.com |

| Epoxide of Homatropine | Oxidation of the homatropine molecule. lgcstandards.com |

| Unreacted Starting Materials | Incomplete reaction of tropine or mandelic acid derivatives. |

| Hydrolysis Products | Cleavage of the ester bond, particularly under harsh acidic or basic conditions. google.com |

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of pharmaceutical compounds, including tropane alkaloids like homatropine. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

A significant green chemistry strategy relevant to the synthesis of homatropine precursors is the electrochemical N-demethylation of tropane alkaloids. This method provides an alternative to traditional chemical demethylation processes that often employ toxic reagents and produce hazardous waste. Electrochemical methods are considered a "green" alternative due to their limited use of hazardous chemicals.

The mechanism of electrochemical N-demethylation of tropane alkaloids is proposed to proceed through the formation of an iminium intermediate . This intermediate is then hydrolyzed to yield the corresponding nortropane derivative. The formation of this iminium intermediate is a key step in the electrochemical process and has been supported by mechanistic studies.

A core principle of green chemistry is the use of safer and more environmentally benign solvents and catalysts. In the context of electrochemical N-demethylation of tropane alkaloids, a significant advancement is the use of a water-ethanol or water-methanol co-solvent system. This avoids the need for hazardous oxidizing agents, toxic solvents, and metal-based catalysts that are often used in conventional methods. The reaction can be carried out in a simple, open-flask electrochemical reactor using a low-cost porous glassy carbon electrode. This one-step process can produce nortropane derivatives in good to high yields and high purity at a gram scale without the need for chromatographic purification.

| Green Chemistry Approach | Description | Advantages |

| Electrochemical N-Demethylation | Use of an electric current to remove the N-methyl group from tropane alkaloids. | Avoids toxic demethylating agents, reduces hazardous waste. |

| Iminium Intermediate Pathway | The reaction proceeds via an iminium intermediate which is then hydrolyzed. | Provides a selective and efficient reaction pathway. |

| Environmentally Friendly Solvents | Utilization of water-alcohol mixtures as the reaction medium. | Reduces the use of volatile and toxic organic solvents. |

| Catalyst-Free Conditions | The electrochemical method does not require metal-based catalysts. | Eliminates catalyst-related toxicity and disposal issues. |

Advanced Synthetic Precursors and Chiral Resolution

The stereochemistry of homatropine is crucial for its biological activity. Therefore, the use of advanced synthetic precursors and effective chiral resolution techniques is of paramount importance in its synthesis.

Mandelic acid is a chiral molecule, existing as (R)- and (S)-enantiomers. These enantiomers are widely used as chiral resolving agents in the separation of racemic mixtures of compounds, particularly amines and alcohols. libretexts.org The principle behind this application is the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.

Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgwikipedia.org In the context of homatropine synthesis, a racemic precursor, such as a tropane-based alcohol, can be reacted with an enantiomerically pure form of mandelic acid (e.g., (S)-mandelic acid) to form two diastereomeric salts. wikipedia.org

These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent. Once separated, the desired enantiomer of the precursor can be recovered by breaking the salt, typically by treatment with an acid or base. wikipedia.org This method is a cornerstone of producing enantiomerically pure pharmaceuticals. The choice of the specific enantiomer of mandelic acid and the crystallization solvent are critical parameters that are often optimized to achieve efficient separation. libretexts.org The mechanism of chiral recognition often involves differences in the crystal lattice energy and intermolecular interactions of the diastereomeric salts. nih.gov

The table below outlines the general steps involved in the chiral resolution of a racemic alcohol using a mandelic acid enantiomer.

| Step | Description |

| 1. Diastereomeric Salt Formation | A racemic alcohol is reacted with a single enantiomer of mandelic acid to form a mixture of two diastereomeric salts. wikipedia.org |

| 2. Fractional Crystallization | The mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. Due to differences in solubility, one diastereomer will preferentially crystallize out of the solution. libretexts.org |

| 3. Separation | The crystallized diastereomer is separated from the mother liquor by filtration. |

| 4. Liberation of the Enantiomer | The pure diastereomeric salt is treated with an acid or base to break the salt and liberate the enantiomerically pure alcohol. wikipedia.org |

Synthesis of Nortropane Derivatives as Intermediates for Other Pharmaceuticals

The nortropane scaffold, chemically known as 8-azabicyclo[3.2.1]octane, is a vital structural motif in the development of a wide range of pharmaceuticals. Its rigid, bicyclic structure provides a fixed conformational framework that is crucial for specific interactions with various biological targets. Consequently, the synthesis of nortropane derivatives as intermediates is a significant focus in medicinal chemistry for producing drugs that act on the central and peripheral nervous systems. These synthetic strategies range from the modification of naturally occurring alkaloids to complex total synthesis routes designed to create novel analogues with tailored pharmacological profiles.

A primary method for generating nortropane intermediates is the N-demethylation of abundant natural tropane alkaloids. researcher.life For instance, oxidative N-demethylation can be applied to atropine (B194438) and scopolamine to produce their corresponding nortropane derivatives, noratropine (B1679849) and norscopolamine, respectively. researcher.life These intermediates serve as versatile starting points for further chemical elaboration.

Total synthesis approaches often begin with the construction of the core bicyclic ring system. The Robinson tropinone (B130398) synthesis remains a classic and foundational method for creating tropinone, a key precursor that can be further modified. nih.govresearchgate.net More contemporary methods focus on stereoselectivity, which is critical for biological activity. Asymmetric synthesis techniques, such as rhodium-catalyzed allylic arylation, have been developed to produce enantiomerically enriched nortropane derivatives, allowing for precise control over the final product's stereochemistry. nih.gov

Nortropane derivatives are particularly important as intermediates for pharmaceuticals targeting monoamine transporters, including those for dopamine (B1211576) (DAT), serotonin (B10506) (5-HTT), and norepinephrine (B1679862) (NET). nih.govnih.gov Research in this area involves the synthesis of various analogues to establish structure-activity relationships (SAR). For example, modifications at the N-position of the tropane core and substitutions on the 3β-phenyl ring have been shown to significantly influence binding affinity and selectivity for these transporters. nih.govnih.gov Studies have identified compounds such as 3β-(4-methylthiophenyl)tropane and its N-substituted analogues as highly potent and selective ligands for the serotonin transporter. nih.gov

Another critical application for nortropane intermediates is in the development of diagnostic imaging agents. researcher.life Novel nortropane precursors have been synthesized for the one-step radiosynthesis of Positron Emission Tomography (PET) ligands, such as [18F]FECNT, which is a dopamine transporter (DAT) ligand used for imaging. researcher.life Similarly, nortropane analogues containing iodine have been synthesized as potential radiotracers for Single Photon Emission Computed Tomography (SPECT) imaging of muscarinic M2 receptors. nih.gov

The versatility of the nortropane skeleton allows for its use as an intermediate in creating a diverse array of therapeutic agents. For example, trospium (B1681596) chloride, an anticholinergic agent, is a quaternary ammonium derivative of 3α-nortropane esterified with benzylic acid. nih.gov The synthesis of such compounds relies on the availability of functionalized nortropane intermediates.

Research Findings on Nortropane Intermediates

Detailed studies have explored the synthesis of various nortropane derivatives to modulate their interaction with specific biological targets. The data below summarizes key findings from structure-activity relationship studies on nortropane analogues designed as monoamine transporter ligands.

Table 1: Selected Nortropane Derivatives and Their Monoamine Transporter Binding Affinities

| Compound | Description | Target | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester | Parent compound with high affinity for DAT and 5-HTT. nih.gov | DAT | 6.5 (IC50) |

| 5-HTT | 4.3 | ||

| NET | 1110 | ||

| 3β-(4-methylthiophenyl)tropane | Analogue with a bioisosteric 4'-methylthio group. nih.gov | 5-HTT | 0.19 - 49 |

| N-(3-fluoropropyl) analogue of 3β-(4-methylthiophenyl)tropane | N-substituted derivative showing high selectivity for 5-HTT over NET. nih.gov | 5-HTT | Not specified |

| NET/5-HTT Selectivity | 314-364 | ||

| N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane | Iodinated N-substituted analogue with high DAT affinity and selectivity. nih.gov | DAT | High |

| 5-HTT | Lower than DAT | ||

| NET | Lower than DAT |

Table 2: Key Nortropane Intermediates and Their Pharmaceutical Applications

| Intermediate | Synthetic Origin | Application |

|---|---|---|

| Noratropine | N-demethylation of Atropine. researcher.life | Precursor for semi-synthetic anticholinergic drugs. |

| Norscopolamine | N-demethylation of Scopolamine. researcher.life | Intermediate for synthesizing other anticholinergic agents. |

| Tropinone | Total synthesis (e.g., Robinson synthesis). nih.govresearchgate.net | Foundational precursor for a wide range of tropane and nortropane alkaloids. |

| N-Boc-nortropinone | Derivatization of Nortropinone. | Starting material for asymmetric synthesis of nortropane derivatives. nih.gov |

| 6β-acetoxynortropane | Multi-step synthesis from tropinone. nih.gov | Precursor for potential muscarinic M2 receptor radiotracers. nih.gov |

| N-tosyloxy, chloro, and bromo-nortropane analogues | Multi-step synthesis. researcher.life | Precursors for the PET ligand [18F]FECNT. researcher.life |

Analytical Chemistry Methodologies for Research and Quality Control

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of Homatropine (B1218969) Methylbromide from complex matrices, including pharmaceutical preparations and biological fluids. Various chromatographic techniques are utilized, with High-Performance Liquid Chromatography (HPLC) being the most prominent.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for the quantitative analysis of Homatropine Methylbromide, offering high resolution and sensitivity. A stability-indicating reversed-phase Ultra-Performance Liquid Chromatography (UPLC) method, a high-pressure variant of HPLC, has been developed for the simultaneous determination of Homatropine Methylbromide and related compounds in pharmaceutical dosage forms.

The development of a robust reverse-phase HPLC method is crucial for accurate quantification. A common approach involves the use of a C18 column, which provides a non-polar stationary phase for the separation of analytes.

One developed method for the simultaneous analysis of Paracetamol and Homatropine Methylbromide utilizes a C18 column (250 mm × 4.6 mm, 5 µm particle size). The isocratic elution is carried out with a mobile phase consisting of 1.742 g of 1-pentanesulfonic acid sodium salt in 750 ml of water, with the addition of 220 ml of acetonitrile (B52724). The pH of the solution is adjusted to 3 with 2 M hydrochloric acid, and the final volume is made up to 1000 ml with water. The analysis is performed at a flow rate of 1 ml/min with UV detection at 225 nm. Under these conditions, the retention time for Homatropine Methylbromide is approximately 9.7 minutes.

Mobile phase optimization is a critical aspect of method development. For instance, a UPLC method for Homatropine Methylbromide and Hydrocodone Bitartrate uses a gradient mobile phase. Mobile phase A is a buffer solution containing 14.5 mM sodium phosphate (B84403) monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM Triethylamine (B128534), with the pH adjusted to 2.0 using phosphoric acid. Acetonitrile serves as mobile phase B. The chromatographic separation is achieved on an Acquity UPLC CSH Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm) with a flow rate of 0.45 mL/min and detection at 205 nm.

Interactive Data Table: HPLC Method Parameters for Homatropine Methylbromide Analysis

| Parameter | Method 1 (with Paracetamol) | Method 2 (with Hydrocodone Bitartrate) |

| Column | C18 (250 mm × 4.6 mm, 5 µm) | Acquity UPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Isocratic: 1-pentanesulfonic acid sodium salt, water, acetonitrile (pH 3) | Gradient: A) Sodium phosphate, sodium 1-octanesulfonate, triethylamine (pH 2.0); B) Acetonitrile |

| Flow Rate | 1 ml/min | 0.45 mL/min |

| Detection | UV at 225 nm | UV at 205 nm |

| Retention Time | ~9.7 min | Not specified |

Gas-Liquid Chromatography (GLC) Analysis

Gas-Liquid Chromatography (GLC) is another technique that has been applied to the analysis of Homatropine Methylbromide, particularly in tablets and elixirs. This method is suitable for volatile or semi-volatile compounds. While specific, detailed parameters for the GLC analysis of Homatropine Methylbromide as a single analyte are not extensively documented in recent literature, a method for its separation and quantitative determination in admixture with opium alkaloids has been reported. This suggests the feasibility of GLC for its analysis, likely involving a packed or capillary column with a suitable stationary phase and temperature programming to achieve separation.

Capillary Zone Electrophoresis (CZE) for Separation and Determination

Capillary Zone Electrophoresis (CZE) offers a high-efficiency separation technique for charged molecules like Homatropine Methylbromide. A method has been developed for the simultaneous determination of atropine (B194438), homatropine, and scopolamine (B1681570). The optimal separation is achieved using a 100 mM Tris-phosphate running buffer at a pH of 7. This method has been validated for its selectivity, sensitivity, reproducibility, and linearity, making it suitable for the assay of these compounds in pharmaceutical formulations.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

Sample Preparation: Protein precipitation or liquid-liquid extraction of the biological matrix (e.g., plasma, urine) to isolate the analyte.

Chromatographic Separation: A reverse-phase HPLC or UPLC system, often with a C18 or similar column, to separate Homatropine Methylbromide from endogenous components.

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for quantification.

This approach allows for the determination of key pharmacokinetic parameters by measuring the concentration of the drug in biological samples over time.

Spectrophotometric and Electrochemical Techniques

Spectrophotometric and electrochemical methods provide alternative and often simpler approaches for the quantification of Homatropine Methylbromide.

Spectrophotometric Techniques

A stability-indicating spectrophotometric method for the analysis of Homatropine Methylbromide in pharmaceutical formulations is based on the formation of a picric acid-quaternary ammonium (B1175870) complex researchgate.net. This complex is adsorbed on acid-washed diatomaceous earth in an alkaline medium, followed by on-column extraction with chloroform. The absorbance of the resulting picrate complex is measured at 365 nm researchgate.net. This method is selective as it shows no interference from the major hydrolytic degradation products, tropinium methylbromide and mandelic acid researchgate.net.

Another approach involves the use of second-derivative UV spectrophotometry. This technique can overcome spectral interferences from co-extracted excipients in pharmaceutical dosage forms, which can be a challenge with direct UV determination due to the low absorptivity of Homatropine Methylbromide. By measuring the amplitude of the second-derivative spectrum at a specific wavelength, a more accurate quantification can be achieved. For Homatropine Methylbromide solutions, the minimum at approximately 257.5 nm is often used for measurements.

Electrochemical Techniques

Electrochemical methods, such as potentiometry, offer a rapid and cost-effective means of determining Homatropine Methylbromide. A potentiometric liquid membrane sensor has been developed for the determination of homatropine. This sensor utilizes a homatropine-tetraphenylborate complex as the electroactive material within the membrane. The sensor exhibits a wide linear range from 10⁻⁵ to 10⁻¹ mol L⁻¹, a low detection limit of 8 × 10⁻⁶ mol L⁻¹, and a fast response time of about 10 seconds. This makes it suitable for quality control analysis in pharmaceutical formulations and urine.

Flow-Injection Turbidimetric Procedures (e.g., using Silicotungstic Acid)

Flow-injection analysis (FIA) offers a rapid and automated approach for the determination of homatropine methylbromide. A notable application involves a turbidimetric procedure that utilizes silicotungstic acid as a precipitating agent. indexcopernicus.com This method is based on the principle that homatropine methylbromide reacts with silicotungstic acid in an acidic medium to form a precipitate. The resulting turbidity of the suspension is measured spectrophotometrically, which is directly proportional to the concentration of the analyte.

A flow-injection system for this purpose typically involves merging zones of the sample solution and the precipitating reagent. scielo.br The reaction leads to the formation of a fine, suspended precipitate, and the turbidity is monitored at a specific wavelength. Key parameters such as reagent concentration, flow rate, and reaction coil length are optimized to ensure sensitivity and reproducibility. This technique is valued for its high sample throughput, making it suitable for routine quality control analysis of pharmaceutical formulations. indexcopernicus.com

Colorimetric Determination Methods (e.g., Ferric Hydroxamate Method)

Colorimetric methods provide a simple and cost-effective means for the determination of homatropine methylbromide. The ferric hydroxamate method is a classic example, applicable to esters like homatropine. nih.gov This method involves two main steps: the formation of a hydroxamic acid from the ester, followed by the formation of a colored complex with ferric iron.

The reaction is initiated by treating the homatropine methylbromide with hydroxylamine, which results in the formation of the corresponding hydroxamic acid. Subsequently, the addition of ferric ions (Fe³⁺) in an acidic solution leads to the formation of a stable, colored ferric-hydroxamate complex, which is typically reddish-burgundy. nih.gov The intensity of the color, measured using a spectrophotometer, is proportional to the concentration of the original ester. Reproducible reaction conditions are crucial for the accuracy of this method, which can be sensitive enough for unit dose analysis. semanticscholar.org

Potentiometric Liquid Membrane Sensors (e.g., using Homatropine-Tetraphenylborate Complexes)

Potentiometric sensors, particularly those based on liquid membranes, offer a selective and sensitive platform for the determination of homatropine. scielo.br These sensors are designed to measure the electrical potential difference that arises from the selective binding of the target ion to an ionophore within the membrane. For homatropine analysis, sensors have been developed using a homatropine-tetraphenylborate ion-pair complex as the electroactive material incorporated into a PVC membrane. scielo.brresearchgate.net

The sensor's performance is characterized by a wide linear response range and a low limit of detection. scielo.br For instance, a developed sensor exhibited a linear range of 10⁻⁵ to 10⁻¹ mol L⁻¹, a detection limit of 8x10⁻⁶ mol L⁻¹, and a rapid response time of approximately 10 seconds. scielo.brresearchgate.net The selectivity of the sensor is a key advantage, allowing for the determination of homatropine in complex matrices like pharmaceutical formulations and urine. scielo.br

Table 1: Performance Characteristics of a Homatropine Potentiometric Membrane Sensor scielo.brresearchgate.netscielo.br

| Parameter | Value |

| Linear Range | 10⁻⁵ - 10⁻¹ mol L⁻¹ |

| Limit of Detection | 8 x 10⁻⁶ mol L⁻¹ |

| Response Time | ~10 seconds |

| Electroactive Material | Homatropine-tetraphenylborate complex |

Computational Studies in Analytical Method Development

Computational chemistry plays an increasingly important role in the design and optimization of analytical methods. In the development of potentiometric sensors for homatropine, theoretical calculations and molecular modeling have been employed to study the interaction between homatropine and various ion-pair reagents. scielo.br These computational studies help in selecting the most suitable ion-pair, such as homatropine-tetraphenylborate (HOM-TPB), for use as the electroactive substance in the sensor membrane. scielo.brresearchgate.net

By predicting the strength of interaction and the stability of the complex, computational methods can guide the experimental design, leading to sensors with improved performance characteristics. This approach accelerates the development process and provides a deeper understanding of the sensing mechanism at a molecular level. scielo.br

Stability-Indicating Analytical Methods

Stability-indicating methods are crucial for assessing the shelf-life and degradation pathways of pharmaceutical products. These methods must be able to distinguish the intact active pharmaceutical ingredient (API) from its degradation products. chromatographyonline.comopenaccessjournals.com

Assessment of Hydrolytic Degradation Products (e.g., Tropinium Methylbromide, Mandelic Acid)

Homatropine methylbromide is susceptible to hydrolysis, which breaks the ester linkage to yield tropinium methylbromide and mandelic acid. A stability-indicating method must be able to quantify homatropine methylbromide without interference from these major degradation products. nih.gov One such method involves the formation of a picric acid-quaternary ammonium complex, which is then measured spectrophotometrically. This method has been shown to be selective for homatropine methylbromide in the presence of its hydrolytic breakdown products. nih.gov

Another approach involves the isolation of the methylhomatropinium ion using a cation-exchange resin column. On-column hydrolysis is then induced with sodium hydroxide to form the mandelate ion. The mandelic acid is subsequently oxidized to benzaldehyde, which is extracted and quantified by UV spectrophotometry. semanticscholar.org This procedure is specific for the intact drug and is suitable for analyzing aged samples containing degradation products. semanticscholar.org

Quantitative Analysis in Complex Pharmaceutical Matrices (e.g., Syrups)

The analysis of homatropine methylbromide in complex matrices like syrups presents a significant challenge due to the presence of excipients that can interfere with the assay. semanticscholar.org A specific and stability-indicating method for syrups has been developed that involves an initial separation step using a cation-exchange resin column to isolate the methylhomatropinium ion from the syrup matrix. semanticscholar.orgnih.gov

Following isolation, the procedure continues with on-column hydrolysis and subsequent oxidation of the resulting mandelic acid to benzaldehyde, which is then quantified. semanticscholar.org This multi-step process effectively removes interferences from the complex syrup formulation, allowing for accurate and reliable quantification of homatropine methylbromide. indexcopernicus.comsemanticscholar.orgdocumentsdelivered.com The development of such methods is essential for ensuring the quality and stability of liquid dosage forms. jpbs.in

Isolation Techniques (e.g., Cation-Exchange Resin Columns)

Cation-exchange chromatography is a powerful technique utilized for the isolation and purification of Homatropine methobromide, which exists as a quaternary ammonium cation. This method separates molecules based on their net positive charge.

In a typical procedure, a cation-exchange resin, which is a solid support with negatively charged functional groups, is packed into a column. The sample containing Homatropine methobromide is loaded onto the column. The positively charged Homatropine methobromide ions displace the counter-ions (often H⁺ or Na⁺) and bind to the negatively charged sites of the resin.

| Parameter | Description |

|---|---|

| Stationary Phase | Strong or weak cation-exchange resin (e.g., sulfonate or carboxylate functionalized) |

| Mobile Phase (Eluent) | A buffer solution with a specific pH and ionic strength. The pH is maintained to ensure Homatropine methobromide carries a net positive charge. |

| Elution | Elution of the bound Homatropine methobromide is achieved by increasing the ionic strength of the mobile phase (e.g., by increasing the salt concentration) or by changing the pH to neutralize the charge on the molecule or the resin. This disrupts the electrostatic interactions, allowing the compound to be washed off the column and collected. |

This technique is highly effective in separating Homatropine methobromide from excipients, degradation products, and other impurities that may be present in pharmaceutical formulations.

On-Column Hydrolysis and Derivatization for Detection

For the quantitative analysis of Homatropine methobromide, a clever analytical strategy involves on-column hydrolysis followed by derivatization of the hydrolysis products for detection, often by gas chromatography (GC). Homatropine methobromide itself is a non-volatile quaternary ammonium salt, making it unsuitable for direct GC analysis.

The analytical procedure can be summarized as follows:

Isolation: The Homatropine methobromide is first isolated on a cation-exchange resin column as described in the previous section.

On-Column Hydrolysis: Once bound to the resin, the ester linkage in Homatropine methobromide is susceptible to hydrolysis under alkaline conditions. By passing a solution of a strong base, such as sodium hydroxide, through the column, the ester is cleaved, yielding two products: mandelic acid and tropinium methylbromide. This reaction occurs directly on the column.